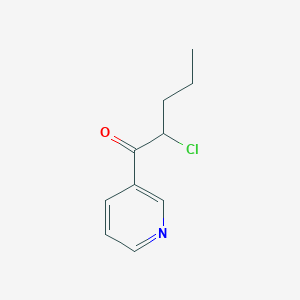
2-Chloro-1-(pyridin-3-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(pyridin-3-yl)pentan-1-one, also known as 3'-chloro-α-PVP or 3'-chloro-α-pyrrolidinopentiophenone, is a synthetic cathinone that has been identified in various designer drugs. It is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulant effects.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-1-(pyridin-3-yl)pentan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other synthetic cathinones. This leads to an increase in the levels of dopamine in the brain, which results in the euphoric and stimulant effects associated with this compound.
Effets Biochimiques Et Physiologiques
The use of 2-Chloro-1-(pyridin-3-yl)pentan-1-one has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which contribute to its stimulant effects. Prolonged use of this compound has been linked to adverse effects such as addiction, psychosis, and cardiovascular complications.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-1-(pyridin-3-yl)pentan-1-one in laboratory experiments has several advantages. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on the central nervous system. It is also relatively easy to synthesize and purify, which makes it a cost-effective research chemical. However, the use of this compound in laboratory experiments is limited by its potential for abuse and its adverse effects on human health.
Orientations Futures
For research include the development of new synthetic cathinones with improved therapeutic potential, investigation of the long-term effects of these compounds on the brain and the body, and the use of advanced imaging techniques and analytical methods for the detection and quantification of these compounds in biological samples.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(pyridin-3-yl)pentan-1-one involves the reaction of pyrrolidine and 3-chloropentanone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium intermediate, which undergoes nucleophilic addition by the pyrrolidine. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
2-Chloro-1-(pyridin-3-yl)pentan-1-one has been used as a research chemical in various scientific studies. One of the major applications of this compound is in the field of neuroscience, where it has been used to study the effects of synthetic cathinones on the central nervous system. It has also been used to investigate the mechanism of action of these compounds and their potential therapeutic applications.
Propriétés
Numéro CAS |
106430-51-7 |
|---|---|
Nom du produit |
2-Chloro-1-(pyridin-3-yl)pentan-1-one |
Formule moléculaire |
C10H12ClNO |
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
2-chloro-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-9(11)10(13)8-5-3-6-12-7-8/h3,5-7,9H,2,4H2,1H3 |
Clé InChI |
CGSAGNUPVSURIU-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
SMILES canonique |
CCCC(C(=O)C1=CN=CC=C1)Cl |
Synonymes |
1-Pentanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



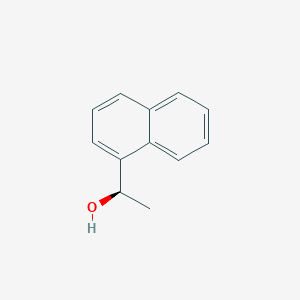
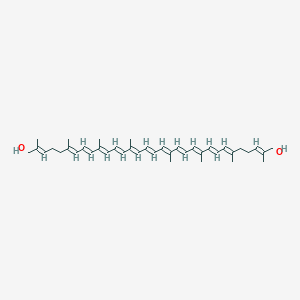
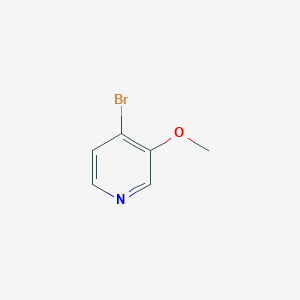
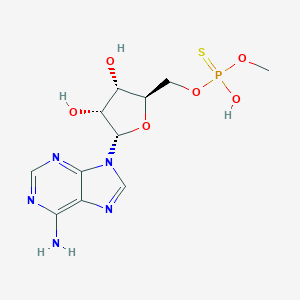
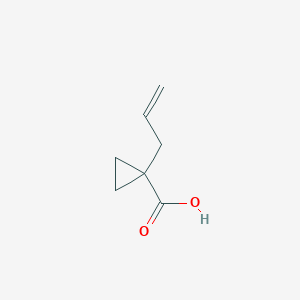
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)
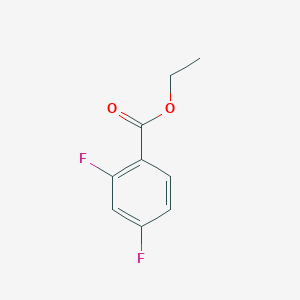
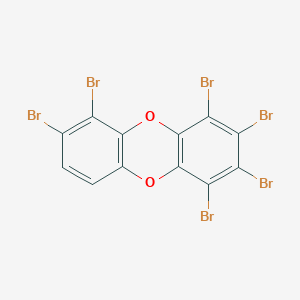
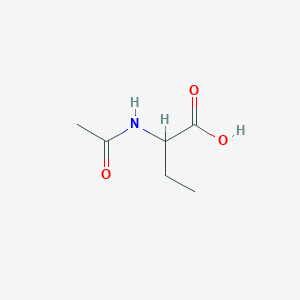
![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
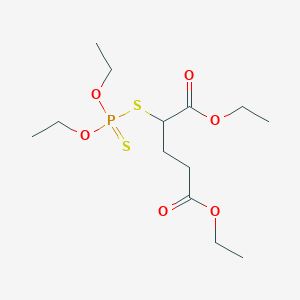
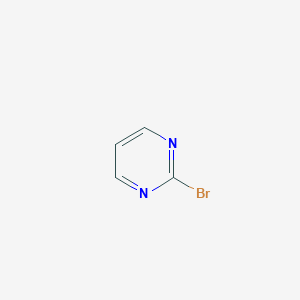
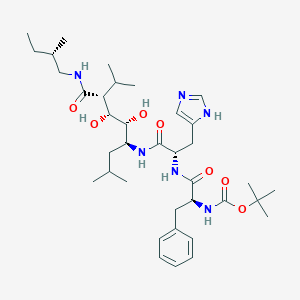
![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)